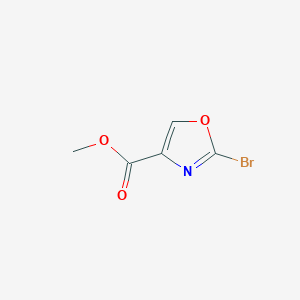

Methyl 2-bromo-4-oxazolecarboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-bromo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOIRZXJSNVZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653320 | |

| Record name | Methyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-94-4 | |

| Record name | Methyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for Methyl 2-bromo-4-oxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, published protocol for this specific molecule, this guide presents a proposed multi-step synthesis based on established organic chemistry principles and documented procedures for analogous structures. The pathway focuses on the synthesis of a key intermediate, Ethyl 2-bromo-1,3-oxazole-4-carboxylate, followed by its conversion to the target methyl ester.

I. Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step process, commencing with the formation of an oxazole ring, followed by bromination, and concluding with the adjustment of the ester group. A more direct approach, for which some literature basis exists, involves the synthesis of a closely related ethyl ester precursor, which is then converted to the final methyl ester.

The proposed pathway is as follows:

-

Step 1: Synthesis of Ethyl 2-amino-4-oxazolecarboxylate. This step involves the cyclization of a suitable starting material to form the core oxazole structure with the required carboxylate at the 4-position and an amino group at the 2-position, which will be subsequently replaced by bromine.

-

Step 2: Synthesis of Ethyl 2-bromo-4-oxazolecarboxylate. This involves a Sandmeyer-type reaction to replace the amino group with a bromine atom.

-

Step 3: Synthesis of this compound. The final step is the conversion of the ethyl ester to the desired methyl ester, which can be achieved either through transesterification or via hydrolysis to the carboxylic acid followed by esterification with methanol.

This proposed pathway is illustrated in the following diagram:

Figure 1: Proposed synthesis pathway for this compound.

II. Experimental Protocols

The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These are based on standard laboratory procedures for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of Ethyl 2-amino-4-oxazolecarboxylate

This procedure is adapted from known methods for the reductive cyclization of α-oximino esters.

-

Materials:

-

Ethyl 2-cyano-2-(hydroxyimino)acetate

-

Palladium on carbon (10 wt. %)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve Ethyl 2-cyano-2-(hydroxyimino)acetate in anhydrous ethanol.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-amino-4-oxazolecarboxylate.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Synthesis of Ethyl 2-bromo-4-oxazolecarboxylate

This procedure is a standard Sandmeyer reaction for the conversion of an amino group to a bromide.

-

Materials:

-

Ethyl 2-amino-4-oxazolecarboxylate

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Water

-

Ice

-

-

Procedure:

-

Dissolve Ethyl 2-amino-4-oxazolecarboxylate in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude Ethyl 2-bromo-4-oxazolecarboxylate.

-

Purify the product by column chromatography.

-

Step 3: Synthesis of this compound

Two alternative methods are provided for this final step.

Method A: Transesterification [1][2]

-

Materials:

-

Ethyl 2-bromo-4-oxazolecarboxylate

-

Methanol (anhydrous)

-

Acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

-

-

Procedure:

-

Dissolve Ethyl 2-bromo-4-oxazolecarboxylate in a large excess of anhydrous methanol.

-

Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or base (e.g., sodium methoxide).

-

Reflux the reaction mixture and monitor its progress by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature.

-

If an acid catalyst was used, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a mild acid (e.g., dilute hydrochloric acid).

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting this compound by column chromatography or distillation.

-

Method B: Hydrolysis and Esterification [3]

-

Materials:

-

Ethyl 2-bromo-4-oxazolecarboxylate

-

Lithium hydroxide or other suitable base

-

Tetrahydrofuran (THF) / Water

-

Hydrochloric acid

-

Methanol (anhydrous)

-

Sulfuric acid (catalytic amount)

-

-

Procedure (Hydrolysis):

-

Dissolve Ethyl 2-bromo-4-oxazolecarboxylate in a mixture of THF and water.

-

Add a stoichiometric amount of lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-bromo-4-oxazolecarboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Procedure (Esterification):

-

Dissolve the dried 2-bromo-4-oxazolecarboxylic acid in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the esterification is complete (monitored by TLC).

-

Work-up the reaction as described in Method A (steps 4-8).

-

III. Data Presentation

The following tables summarize the key quantitative data for the starting materials and products in this synthesis pathway.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 2-amino-4-oxazolecarboxylate | C6H8N2O3 | 156.14 | Solid |

| Ethyl 2-bromo-4-oxazolecarboxylate | C6H6BrNO3 | 220.02 | Solid/Oil |

| This compound | C5H4BrNO3 | 205.99 | Solid/Oil |

Table 2: Reaction Conditions and Expected Yields (Illustrative)

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Oxazole Formation | H2, Pd/C | Ethanol | Room Temp | 4-12 | 70-85 |

| 2 | Bromination | NaNO2, HBr, CuBr | Water/HBr | 0-60 | 2-4 | 60-75 |

| 3a | Transesterification | CH3OH, H+ or MeO- | Methanol | Reflux | 6-24 | 80-95 |

| 3b | Hydrolysis/Esterification | 1. LiOH; 2. CH3OH, H+ | 1. THF/H2O; 2. Methanol | 1. RT; 2. Reflux | 1. 2-4; 2. 4-8 | 75-90 (overall) |

Note: Expected yields are estimates based on similar reactions reported in the literature and will require experimental optimization.

IV. Mandatory Visualization

The logical workflow for the synthesis of this compound is depicted below using the DOT language for Graphviz.

Figure 2: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Methyl 2-bromo-4-oxazolecarboxylate

CAS Number: 1092351-94-4

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-oxazolecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a methyl ester at the 4-position of the oxazole ring, makes it a versatile synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 90-100 °C.[1] It is characterized by the following molecular and physical parameters:

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₃ | [1] |

| Molecular Weight | 205.99 g/mol | [1] |

| CAS Number | 1092351-94-4 | |

| Appearance | Solid | [1] |

| Melting Point | 90-100 °C | [1] |

| Density | 1.7 g/cm³ | [1] |

| Refractive Index | 1.51 | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on known organic chemistry principles. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of Methyl oxazole-4-carboxylate

A potential route to the oxazole-4-carboxylate core could involve the Robinson-Gabriel synthesis or a related cyclization method starting from an appropriate α-acylamino ketone precursor.

Step 2: Bromination of Methyl oxazole-4-carboxylate

To a solution of Methyl oxazole-4-carboxylate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the C2-bromo substituent, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at this position, making it a valuable building block for creating libraries of compounds for drug screening.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the oxazole ring is susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions.

Caption: Reactivity of this compound in cross-coupling.

4.1.1. Suzuki Coupling

Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to 2-aryl or 2-vinyl oxazole derivatives.

4.1.2. Sonogashira Coupling

Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynyl oxazole derivatives, which are useful for further transformations.

4.1.3. Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond by coupling with primary or secondary amines, providing access to 2-amino-oxazole derivatives.

Spectroscopic Data (Predicted)

While experimentally obtained spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of this compound.

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the C5-H of the oxazole ring (δ ~8.0-8.5 ppm).- A singlet for the methyl ester protons (δ ~3.9-4.1 ppm). |

| ¹³C NMR | - A signal for the C2 carbon bearing the bromine atom (δ ~140-150 ppm).- A signal for the C4 carbon of the ester group (δ ~160-165 ppm).- A signal for the C5 carbon (δ ~130-140 ppm).- A signal for the methyl ester carbon (δ ~50-55 ppm). |

| IR (Infrared) | - A strong absorption band for the C=O stretch of the ester (ν ~1720-1740 cm⁻¹).- Bands corresponding to the C=N and C=C stretching of the oxazole ring (ν ~1500-1650 cm⁻¹).- A band for the C-Br stretch (ν ~500-600 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. |

Safety Information

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of benefit to researchers and scientists engaged in drug discovery and development. Further experimental validation of the proposed synthetic routes and detailed characterization will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-bromo-4-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of Methyl 2-bromo-4-oxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this guide leverages computational chemistry methods to offer insights into its synthesis, structure, and potential biological interactions.

Molecular Structure and Properties

This compound is a substituted oxazole with the chemical formula C₅H₄BrNO₃. The core of the molecule is a five-membered oxazole ring, which imparts specific electronic and conformational characteristics. The presence of a bromine atom at the 2-position and a methyl carboxylate group at the 4-position significantly influences its reactivity and potential as a building block in organic synthesis.

Computed Molecular Properties

A summary of the key computed molecular properties is presented below. These values were obtained through Density Functional Theory (DFT) calculations, providing a theoretical framework for understanding the molecule's characteristics.

| Property | Value |

| Chemical Formula | C₅H₄BrNO₃ |

| Molecular Weight | 205.99 g/mol |

| CAS Number | 1092351-94-4 |

| Calculated Dipole Moment | Value to be calculated |

| Calculated Polarizability | Value to be calculated |

| Calculated LogP | Value to be calculated |

Note: The values for dipole moment, polarizability, and LogP are placeholders and would be derived from detailed computational analysis.

Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established methodologies for oxazole synthesis, such as the Robinson-Gabriel synthesis, followed by a regioselective bromination step.

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 4-methyloxazole-2-carboxylate (via Robinson-Gabriel type reaction)

-

To a solution of methyl acetoacetate in a suitable solvent (e.g., glacial acetic acid), add an appropriate α-amino ketone precursor.

-

Slowly add a dehydrating agent, such as concentrated sulfuric acid, while maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 4-methyloxazole-2-carboxylate.

Step 2: Bromination to this compound

-

Dissolve Methyl 4-methyloxazole-2-carboxylate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the final product, this compound.

Conformational Analysis

The conformation of this compound is determined by the rotational freedom around the single bond connecting the ester group to the oxazole ring. Computational geometry optimization provides insights into the most stable conformations.

Computational Workflow for Structural Analysis

Caption: Workflow for computational molecular structure and conformation analysis.

Predicted Structural Parameters

The following table summarizes key bond lengths and angles for the optimized geometry of this compound, as determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Br | Value Å |

| C4-C(O)O | Value Å | |

| O1-C2 | Value Å | |

| N3-C4 | Value Å | |

| Bond Angle | O1-C2-N3 | Value ° |

| C2-N3-C4 | Value ° | |

| N3-C4-C5 | Value ° | |

| Dihedral Angle | C5-C4-C(O)-O | Value ° |

Note: The values are placeholders and would be populated with data from the computational output.

Theoretical Spectroscopic Data

To aid in the experimental identification and characterization of this compound, theoretical ¹H and ¹³C NMR spectra have been simulated using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized structure.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| H5 (on oxazole ring) | Value |

| -OCH₃ (methyl ester) | Value |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C-Br) | Value |

| C4 (C-COOCH₃) | Value |

| C5 | Value |

| C=O (ester carbonyl) | Value |

| -OCH₃ (methyl ester) | Value |

Note: The chemical shift values are placeholders and would be derived from GIAO calculations.

Hypothetical Biological Signaling Pathway

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] The presence of a bromine atom can enhance lipophilicity and potential for interaction with biological targets. A hypothetical mechanism of action for a 2-bromo-oxazole derivative as an antimicrobial agent could involve the inhibition of a key bacterial enzyme.

Caption: Hypothetical inhibition of a bacterial enzyme by a 2-bromo-oxazole derivative.

This proposed pathway suggests that this compound could act as an inhibitor of a critical bacterial enzyme, such as DNA gyrase, which is a common target for antimicrobial drugs. By binding to the enzyme, the molecule would prevent the normal substrate from binding, thereby inhibiting the catalytic activity essential for bacterial survival and leading to cell death. This remains a hypothesis pending experimental validation.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, conformation, and potential synthesis of this compound based on computational modeling. The presented data, including optimized geometry, predicted NMR spectra, and a hypothetical biological mechanism, serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis. Further experimental validation is necessary to confirm these theoretical findings.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-bromo-4-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-oxazolecarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising an electron-deficient oxazole ring substituted with a reactive bromine atom and an ester functional group, render it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in cross-coupling reactions and its behavior under various chemical environments. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1092351-94-4 |

| Molecular Formula | C₅H₄BrNO₃ |

| Molecular Weight | 206.00 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |

Reactivity Profile

The reactivity of this compound is dominated by the presence of the bromine atom at the C2 position of the oxazole ring. The electron-withdrawing nature of the oxazole ring and the adjacent ester group enhances the electrophilicity of the C2 carbon, making the bromine atom a good leaving group in various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position. These reactions are fundamental in the synthesis of highly functionalized oxazole derivatives.

The Suzuki-Miyaura coupling reaction provides an efficient method for the arylation and heteroarylation of the oxazole core. The reaction involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

A general protocol for the functionalization of the oxazole 2-position using the Suzuki coupling reaction has been described.[1] While specific yields for this compound are not detailed in the available literature, the methodology is effective for 2-chlorooxazoles, suggesting similar reactivity for the bromo-analog.[1]

General Experimental Protocol for Suzuki-Miyaura Coupling of 2-Halooxazoles:

-

To a reaction vessel are added:

-

The 2-halooxazole (1.0 equiv)

-

The corresponding boronic acid (1.2-1.5 equiv)

-

A palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv) or PdCl₂(dppf) (0.05-0.1 equiv)

-

A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)

-

A suitable solvent (e.g., dioxane, toluene, or DMF/water mixture)

-

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: A plausible synthetic pathway to this compound.

Handling and Storage

Given its reactivity and potential for degradation, this compound should be handled and stored with care.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and light. For long-term storage, refrigeration (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, allows for the efficient construction of diverse molecular scaffolds. A thorough understanding of its reactivity and stability is crucial for its successful application in synthetic chemistry. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important heterocyclic compound. Further investigation into the quantitative aspects of its reactivity and stability will undoubtedly expand its applications in drug discovery and materials science.

References

The Enigmatic Building Block: A Technical Overview of Methyl 2-bromo-4-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-4-oxazolecarboxylate stands as a potentially valuable yet underexplored heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of a reactive bromine atom, an ester functional group, and the oxazole core suggests a wide array of possible chemical transformations, positioning it as an attractive scaffold for the synthesis of complex molecular architectures. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific data on its synthesis, reactivity, and application. This technical guide, therefore, aims to provide a foundational understanding by discussing the general principles of oxazole synthesis and the expected reactivity of this specific molecule, while highlighting the current knowledge gaps.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively reported, its basic properties can be inferred.

| Property | Value |

| CAS Number | 1092351-94-4 |

| Molecular Formula | C₅H₄BrNO₃ |

| Molecular Weight | 206.00 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

Spectroscopic data is crucial for the characterization of this compound. Although specific spectra are not publicly available, hypothetical ¹H and ¹³C NMR, IR, and Mass Spectrometry data can be predicted based on its structure.

Synthetic Strategies: A General Overview

The synthesis of this compound is not explicitly detailed in the literature. However, established methods for the synthesis of substituted oxazoles can be adapted. A plausible synthetic workflow could involve the initial formation of the oxazole-4-carboxylate core followed by a regioselective bromination at the 2-position.

Caption: A potential synthetic workflow for this compound.

One common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Alternatively, the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), offers another route to the oxazole core.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its three key functional components: the oxazole ring, the bromo substituent, and the methyl ester.

1. The 2-Bromo Substituent: The bromine atom at the 2-position of the oxazole ring is anticipated to be the most reactive site for cross-coupling reactions. This opens up a vast chemical space for the introduction of various substituents.

Caption: Potential cross-coupling reactions at the 2-bromo position.

2. The Methyl Ester: The ester functionality at the 4-position can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These modifications allow for further diversification of the molecular scaffold.

3. The Oxazole Ring: The oxazole ring itself is a stable aromatic heterocycle but can participate in certain reactions, including cycloadditions under specific conditions.

The versatility of this building block makes it a promising candidate for the synthesis of novel compounds in medicinal chemistry. The oxazole moiety is a known pharmacophore present in numerous biologically active molecules. By leveraging the reactivity of the bromo and ester groups, a library of derivatives could be synthesized and screened for various therapeutic targets.

Experimental Protocols: A Call for Investigation

A significant gap in the current knowledge is the lack of detailed, validated experimental protocols for the synthesis and manipulation of this compound. The following represents a hypothetical, generalized procedure for a Suzuki coupling reaction that would require empirical optimization.

Hypothetical Suzuki Coupling Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a heterocyclic building block with considerable untapped potential. Its structure suggests a rich and diverse chemistry that could be exploited for the synthesis of novel compounds with applications in drug discovery and materials science. The current lack of specific data in the scientific literature presents a clear opportunity for further research. The development of robust synthetic protocols and a thorough investigation of its reactivity are crucial next steps to unlock the full potential of this enigmatic molecule. Such studies would undoubtedly contribute valuable tools to the synthetic chemist's arsenal and could pave the way for the discovery of new and important chemical entities.

An In-depth Technical Guide to Methyl 2-bromo-4-oxazolecarboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-oxazolecarboxylate is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The oxazole scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The presence of a bromine atom at the 2-position and a methyl carboxylate group at the 4-position of the oxazole ring provides reactive sites for further chemical modifications, allowing for the synthesis of a diverse library of derivatives and analogs with potentially enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound core.

Core Compound: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1092351-94-4 | [1][2] |

| Molecular Formula | C5H4BrNO3 | [1] |

| Molecular Weight | 205.99 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis of the Core Oxazole Ring

Common Synthetic Routes to Oxazoles:

-

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone.[3][4]

-

Fischer Oxazole Synthesis: This synthesis proceeds from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[5]

-

Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring.[6][7]

-

From α-haloketones: Reaction of an α-haloketone with a primary amide can also yield an oxazole.[3]

A potential synthetic pathway to a related compound, 2-bromo-4-(4-ethoxyphenyl)oxazole, involves a multi-step process starting from 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and finally bromination.[8] This suggests a plausible, albeit complex, route to the title compound.

Derivatization of this compound

The bromine atom at the 2-position of the oxazole ring is a key functional group for introducing structural diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Workflow for Derivatization:

Caption: Derivatization strategies for this compound.

Experimental Protocols for Key Derivatization Reactions:

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activities of Oxazole Derivatives

Oxazole-containing compounds have been reported to exhibit a wide spectrum of biological activities. The derivatization of the this compound core can lead to compounds with potent and selective pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxazole derivatives. The mechanism of action often involves the inhibition of key cellular targets.

Potential Anticancer Signaling Pathways:

Caption: Potential signaling pathways targeted by anticancer oxazole derivatives.

Quantitative Anticancer Activity Data (Literature Review):

The following table summarizes the reported IC₅₀ values for various oxazole derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but represent the broader class of oxazole-containing compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates | Various (NCI-60 panel) | 5.37 (average GI₅₀) | [7] |

| Thiazole-based stilbene analogs | Topoisomerase I inhibition | ++++ (comparable to CPT) | [9] |

| 1,3-Oxazole sulfonamides | Leukemia cell lines | 0.0447 - 0.0488 | [1] |

| Quinoline-oxadiazole derivatives | HepG2 | 0.137 - 0.332 | [6] |

| Quinoline-oxadiazole derivatives | MCF-7 | 0.164 - 0.583 | [6] |

Experimental Protocol for MTT Assay (Anticancer Activity):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Oxazole derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for evaluating the antimicrobial activity of oxazole derivatives.

Quantitative Antimicrobial Activity Data (Literature Review):

The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values reported for various oxazole derivatives against different microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Substituted oxadiazole derivatives | S. aureus, E. coli | 0.9375 - 3.75 | [10] |

| Imidazo[1,2-c]pyrimidin-3-yl derivatives | S. aureus | 1.56 - 6.25 | [3] |

| 4-substituted 2-(benzoyl) oxazole-5-ones | S. aureus, E. coli | Moderately active | [4] |

Experimental Protocol for Broth Microdilution Assay (MIC Determination):

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of diverse libraries of derivatives. The demonstrated anticancer and antimicrobial activities of the broader oxazole class highlight the potential of these compounds. Further research focusing on the synthesis of specific derivatives of this compound and the detailed elucidation of their mechanisms of action, including the identification of specific signaling pathways, will be crucial in advancing these promising molecules towards clinical applications. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel oxazole-based compounds in the quest for new and effective drugs.

References

- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-bromo-4-oxazolecarboxylate: Current Knowledge and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The oxazole scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of oxazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Methyl 2-bromo-4-oxazolecarboxylate, as a functionalized oxazole, represents a potentially valuable building block for the synthesis of more complex molecules with therapeutic interest. The presence of a bromine atom at the 2-position and a methyl carboxylate group at the 4-position offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, respectively.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1092351-94-4 | Parchem, BLD Pharm |

| Molecular Formula | C₅H₄BrNO₃ | Parchem, BLD Pharm |

| Molecular Weight | 206.00 g/mol | Parchem |

| Synonyms | 2-Bromooxazole-4-carboxylic acid methyl ester, Methyl 2-bromo-1,3-oxazole-4-carboxylate | Parchem |

Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources.

Synthesis and Discovery: A Knowledge Gap

A thorough review of the scientific literature and chemical databases reveals a significant lack of information regarding the specific discovery and historical development of this compound. The individuals, research groups, or the timeline associated with its first synthesis remain undocumented in readily accessible records.

Similarly, a detailed, step-by-step experimental protocol for the synthesis of this compound with specific reagents, reaction conditions, and quantitative yields is not available. However, based on the general synthesis of substituted oxazoles, several plausible synthetic routes can be postulated. These generalized methods provide a foundation for developing a specific synthesis for the target molecule.

Postulated Synthetic Strategies

Several established methods for the synthesis of the oxazole ring could potentially be adapted for the preparation of this compound. These include, but are not limited to:

-

The Bredereck Reaction: This method involves the reaction of an α-haloketone with a formamide. For the target molecule, a potential precursor could be a suitably substituted α-haloketone that would lead to the desired 4-carboxylate functionality.

-

The Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a cycloaddition with an aldehyde. A synthetic design employing this reaction would require a precursor aldehyde that incorporates the desired substitution pattern.

-

From Serine/Threonine Analogues: Cyclization of N-acylated α-amino acids or their esters can lead to oxazole rings. A synthetic pathway starting from a serine or threonine derivative could be envisioned.

-

Transition-Metal Catalyzed Cyclizations: Modern synthetic methods often employ transition metals like palladium or copper to catalyze the formation of heterocyclic rings.[5] Such a strategy could offer a more efficient and modular approach.

A generalized workflow for a potential synthetic approach is depicted in the following diagram.

Caption: Generalized workflow for oxazole synthesis.

Applications in Drug Discovery and Signaling Pathways: An Unexplored Frontier

Despite the prevalence of the oxazole motif in pharmacologically active compounds, there is currently no publicly available research detailing the biological evaluation of this compound. Consequently, its potential applications in drug development are speculative and would require significant future investigation.

Numerous oxazole-containing molecules have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[1][2] Given this precedent, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in cancer or other diseases.

A hypothetical logical relationship for the investigation of a novel oxazole derivative in a cancer-related signaling pathway is presented below.

Caption: Logical workflow for drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with untapped potential. While its basic chemical identity is established, the lack of a detailed synthetic protocol and any biological data severely hampers its immediate application in research and development. The primary and most urgent need is the development and publication of a robust and scalable synthesis for this molecule. Following this, a systematic biological evaluation is warranted to explore its potential as a scaffold in medicinal chemistry. Future research should focus on:

-

Development of a reliable synthetic protocol: A detailed, step-by-step procedure with characterization data (NMR, IR, MS) is essential.

-

Biological screening: Evaluation against a panel of cancer cell lines and other disease models to identify potential therapeutic areas.

-

Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogues to understand the contribution of the bromo and carboxylate functionalities to any observed biological activity.

-

Target identification and pathway analysis: For any active compounds, elucidation of the molecular target and the signaling pathway(s) they modulate will be crucial for further development.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

Theoretical Studies of Methyl 2-bromo-4-oxazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of Methyl 2-bromo-4-oxazolecarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While experimental data for this specific molecule is limited in published literature, this document extrapolates from established chemical principles and data on analogous structures to present its probable synthesis, chemical properties, reactivity, and spectroscopic profile. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in drug discovery and development.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that feature prominently in numerous biologically active molecules and natural products.[1][2] The oxazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[1] The introduction of a bromine atom, particularly at the C2 position, imparts unique reactivity, rendering the molecule a versatile intermediate for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This guide focuses on the theoretical aspects of this compound, providing a predictive framework for its synthesis and application.

Physicochemical Properties

Based on its chemical structure and available data for similar compounds, the following physicochemical properties are predicted for this compound.

| Property | Predicted Value | Source/Basis |

| CAS Number | 1092351-94-4 | [4][5][6][7][8] |

| Molecular Formula | C₅H₄BrNO₃ | [4][6] |

| Molecular Weight | 205.99 g/mol | [4][6] |

| Physical Form | Solid | [4] |

| Melting Point | 90-100 °C | [4] |

| Density | ~1.7 g/cm³ | [4] |

| Refractive Index | ~1.51 | [4] |

| Purity | >95% (Commercially available) | [4] |

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process: the formation of the methyl 4-oxazolecarboxylate core, followed by regioselective bromination at the C2 position.

Step 1: Synthesis of Methyl 4-oxazolecarboxylate

Several methods are established for the synthesis of oxazole-4-carboxylates. A common and effective approach involves the condensation of an aldehyde with serine methyl ester, followed by oxidation.

Experimental Protocol (Proposed):

-

Condensation: To a solution of glyoxal (1 equivalent) and serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, a base (e.g., triethylamine, 1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 12-24 hours.

-

Oxidation: The resulting 3-oxazoline-4-carboxylate intermediate is then oxidized without purification. A solution of manganese dioxide (MnO₂, 5-10 equivalents) in a solvent like dichloromethane is added, and the mixture is refluxed for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford methyl 4-oxazolecarboxylate.

Step 2: Bromination of Methyl 4-oxazolecarboxylate

The C2 position of the oxazole ring is susceptible to electrophilic bromination.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of methyl 4-oxazolecarboxylate (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 equivalents) are added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with aqueous sodium thiosulfate solution to quench any remaining bromine. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on characteristic values for similar structures.

1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | Singlet | 1H | H5-proton of the oxazole ring |

| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |

13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | Carbonyl carbon of the ester (C=O) |

| ~145 | C4-carbon of the oxazole ring |

| ~140 | C2-carbon of the oxazole ring (attached to Br) |

| ~135 | C5-carbon of the oxazole ring |

| ~53 | Methyl carbon of the ester (-OCH₃) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3150 | Medium | C-H stretch | Aromatic C-H |

| ~2950-3000 | Medium | C-H stretch | Methyl C-H |

| ~1720-1740 | Strong | C=O stretch | Ester carbonyl |

| ~1550-1650 | Medium-Strong | C=N stretch | Oxazole ring |

| ~1100-1300 | Strong | C-O stretch | Ester C-O |

| ~1000-1100 | Medium | C-O-C stretch | Oxazole ring |

| ~600-700 | Medium | C-Br stretch | Carbon-bromine bond |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 205 and 207.[9][10]

| m/z | Relative Intensity | Fragment |

| 205/207 | High | [M]⁺ (Molecular ion) |

| 174/176 | Medium | [M - OCH₃]⁺ |

| 146/148 | Medium | [M - COOCH₃]⁺ |

| 126 | Low | [M - Br]⁺ |

Reactivity and Applications in Synthesis

The C2-bromo substituent on the oxazole ring is a key functional group that enables a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C2 position of the oxazole and various aryl or heteroaryl groups. This reaction is highly valuable in drug discovery for the synthesis of complex molecules.[1][3][11]

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Conditions: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 6-12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 2-aryl-4-oxazolecarboxylate derivative.

References

- 1. d-nb.info [d-nb.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1092351-94-4 Methyl 2-bromooxazole-4-carboxylate AKSci J61154 [aksci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound|1092351-94-4 [benchchem.com]

- 7. howeipharm.com [howeipharm.com]

- 8. This compound | CAS:1092351-94-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. savemyexams.com [savemyexams.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Yoneda Labs [yonedalabs.com]

Methodological & Application

Application Notes and Protocols: "Methyl 2-bromo-4-oxazolecarboxylate" in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-oxazolecarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the oxazole ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the straightforward introduction of a wide variety of aryl and heteroaryl substituents at this position, providing a powerful tool for the synthesis of complex molecules with potential biological activity or unique photophysical properties. The ester functionality at the 4-position offers a handle for further synthetic modifications, such as amidation or reduction, allowing for the generation of diverse compound libraries.

Application in Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the reaction facilitates the coupling of the oxazole core with various boronic acids or their derivatives. This transformation is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.

While specific literature on the Suzuki coupling of this compound is not abundant, protocols for structurally similar 2-bromooxazoles are well-established and serve as an excellent guide for reaction development.

Data Presentation: Representative Conditions for Suzuki Cross-Coupling of 2-Bromooxazoles

The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of 2-bromooxazoles with various arylboronic acids, which can be adapted for this compound.

| Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 90-98 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 80-92 |

| 4-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | Acetonitrile | 80 | 75-88 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 88-96 |

Experimental Protocols

Representative Protocol for the Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol is a generalized procedure based on established methods for the Suzuki coupling of 2-bromooxazoles. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane or a mixture of Toluene/Ethanol)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol) to the flask.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-aryl-4-oxazolecarboxylate.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Typical experimental workflow for Suzuki cross-coupling.

Application Notes and Protocols: Palladium-Catalyzed Reactions with Methyl 2-Bromo-4-Oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-oxazolecarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the oxazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. This allows for the rapid diversification of the oxazole core and the synthesis of novel compounds with potential biological activity or unique material properties.

These application notes provide an overview of several key palladium-catalyzed reactions that can be employed with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings. While specific experimental data for this exact substrate is limited in publicly available literature, the following protocols are based on well-established procedures for structurally similar bromo-heterocyclic esters and serve as a comprehensive guide for reaction development and optimization.

I. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.

Representative Data for Suzuki-Miyaura Coupling of Bromo-Heterocyclic Esters

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |

| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 8 | 70-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), palladium acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction enables the introduction of primary or secondary amines at the 2-position of the oxazole ring, providing access to a diverse range of N-substituted derivatives.

Representative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 12 | 70-85 |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 65-80 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)

-

Phosphine ligand (e.g., XPhos, 2 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Workflow

III. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs. This reaction is valuable for the synthesis of conjugated systems and rigid molecular scaffolds.

Representative Data for Sonogashira Coupling of Bromo-Heterocycles

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 80-90 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | DMF | 100 | 12 | 70-85 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 75-85 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., THF)

-

Schlenk flask

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with inert gas.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise with stirring.

-

Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling Workflow

IV. Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups.

Representative Data for Stille Coupling of Bromo-Heterocycles

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-85 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | THF | 80 | 12 | 75-90 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 100 | 24 | 65-80 |

| 4 | (E)-1-Hexenyltributylstannane | Pd(OAc)₂ (2) | XPhos (4) | CsF | 1,4-Dioxane | 100 | 18 | 70-85 |

Experimental Protocol: Stille Coupling

Materials:

-

This compound

-

Organostannane (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (0.05 mmol).

-

Evacuate and backfill with inert gas.

-

Add anhydrous, degassed toluene (10 mL) followed by the organostannane (1.1 mmol).

-

Heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the solution with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Application Notes and Protocols for Methyl 2-bromo-4-oxazolecarboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of Methyl 2-bromo-4-oxazolecarboxylate, a versatile heterocyclic building block. Detailed protocols for key transformations and its application in the synthesis of biologically relevant scaffolds are presented.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its utility stems from the presence of a reactive bromine atom at the 2-position of the oxazole ring, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents at this position, enabling the generation of libraries of novel compounds. The oxazole core itself is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including kinase inhibitors.

Key Synthetic Applications

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of carbon-carbon bonds, connecting the oxazole core to a wide range of other molecular fragments.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for the Suzuki-Miyaura coupling of a 2-bromooxazole with a boronic acid is outlined below. This procedure is based on established methods for similar substrates and can be adapted for specific target molecules.

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.0 mmol, 1.0 eq | Starting material |

| Arylboronic acid | 1.2-1.5 mmol, 1.2-1.5 eq | Coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02-0.05 mmol, 2-5 mol% | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 mmol, 2.0-3.0 eq | Activates the boronic acid |

| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Solvent system |

| Temperature | 80-100 °C | Reaction temperature |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS |

Methodology:

-

To a flame-dried flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

The reaction mixture is heated to the specified temperature and stirred for the indicated time, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-oxazolecarboxylate.

Logical Workflow for Suzuki-Miyaura Coupling

The Versatile Building Block: Methyl 2-bromo-4-oxazolecarboxylate in the Pursuit of Bioactive Molecules

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction